N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421441-43-1
VCID: VC4419355
InChI: InChI=1S/C16H15BrN2O3S/c17-11-3-1-4-12(7-11)18-16(21)14-9-22-10-15(20)19(14)8-13-5-2-6-23-13/h1-7,14H,8-10H2,(H,18,21)
SMILES: C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br
Molecular Formula: C16H15BrN2O3S
Molecular Weight: 395.27

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

CAS No.: 1421441-43-1

Cat. No.: VC4419355

Molecular Formula: C16H15BrN2O3S

Molecular Weight: 395.27

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide - 1421441-43-1

Specification

CAS No. 1421441-43-1
Molecular Formula C16H15BrN2O3S
Molecular Weight 395.27
IUPAC Name N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Standard InChI InChI=1S/C16H15BrN2O3S/c17-11-3-1-4-12(7-11)18-16(21)14-9-22-10-15(20)19(14)8-13-5-2-6-23-13/h1-7,14H,8-10H2,(H,18,21)
Standard InChI Key CEGYRXKGFQMHRR-UHFFFAOYSA-N
SMILES C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br

Introduction

Structural Characteristics and Synthesis

Core Morpholine Scaffold

The morpholine ring (C₄H₉NO) serves as a saturated six-membered heterocycle containing one oxygen and one nitrogen atom. The 5-oxo modification introduces a ketone group at position 5, enhancing electrophilicity and hydrogen-bonding capacity . Substitution at position 4 with a thiophen-2-ylmethyl group (–CH₂C₄H₃S) introduces aromatic sulfur-based electronics, while the carboxamide linkage at position 3 connects to a 3-bromophenyl moiety (–C₆H₄Br).

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous morpholine-3-carboxamides are typically prepared via:

  • Ring-Closing Reactions: Cyclization of β-amino alcohols with ketones or aldehydes under acidic conditions.

  • Carboxamide Coupling: Reaction of morpholine-3-carboxylic acid derivatives with aryl amines using coupling agents like HATU or EDC .

  • Bromophenyl Introduction: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for bromine incorporation .

A hypothetical synthesis route might involve:

  • Formation of 5-oxomorpholine-3-carboxylic acid via oxidation of morpholine-3-methanol.

  • Activation of the carboxylic acid as an acyl chloride, followed by coupling with 3-bromoaniline.

  • Alkylation at position 4 using thiophen-2-ylmethyl bromide under basic conditions.

Physicochemical Properties

Molecular Weight and Lipophilicity

With a molecular formula of C₁₇H₁₇BrN₂O₃S, the compound has a molecular weight of 423.3 g/mol. The bromine atom (79.9 g/mol) contributes significantly to molecular mass, while the thiophene and morpholine rings influence lipophilicity. Calculated LogP values (e.g., using XLogP3) suggest moderate hydrophobicity (~2.8), favoring membrane permeability .

Hydrogen Bonding and Solubility

Biological Activity and Mechanism

Antimicrobial Applications

Thiophene-containing compounds exhibit broad-spectrum antimicrobial activity. The thiophen-2-ylmethyl group in this compound may disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase (DHFR). Bromine’s presence could potentiate activity against Gram-positive pathogens, as seen in brominated furanones .

Pharmacokinetic Considerations

Metabolic Stability

Morpholine rings are susceptible to oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4). The 5-oxo group may reduce metabolic liability by preventing hydroxylation at position 5. Thiophene metabolism typically involves S-oxidation, but the methylene spacer (–CH₂–) might decouple this from the morpholine core .

Toxicity Profiling

Comparative Analysis with Analogues

CompoundTargetIC₅₀ (nM)Key Structural Differences
Rivaroxaban Factor Xa0.7Oxazolidinone vs. morpholine
CHEMBL2207217 Bacterial DHFR120Pyrimidine vs. thiophene
PD119305 PI3Kγ18Pyrrolidine carboxamide vs. bromophenyl

This compound’s bromophenyl and thiophene groups may offer selectivity advantages over existing morpholine-based inhibitors, particularly in overcoming resistance mutations.

Future Research Directions

  • Synthetic Optimization: Explore stereoselective synthesis to isolate enantiomers, as chirality at the morpholine 3-position could dramatically alter target binding .

  • In Silico Docking: Model interactions with PI3Kγ (PDB: 3L08) and DHFR (PDB: 1RA2) to identify putative binding modes.

  • ADMET Profiling: Prioritize assays for CYP inhibition, plasma protein binding, and hERG channel affinity to de-risk development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator